

Spectroscopic and Synthetic Guide to 1,3-Thiazolidine-4-carbohydrazide and Its Derivatives

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Compound of Interest

Compound Name: 1,3-Thiazolidine-4-carbohydrazide

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Introduction

1,3-Thiazolidine-4-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the thiazolidine scaffold. Thiazolidine derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **1,3-Thiazolidine-4-carbohydrazide** and a detailed experimental protocol for its synthesis and analysis, based on data from closely related compounds. Due to a lack of publicly available experimental data for this specific compound, this guide leverages spectral information from analogous structures to provide a predictive framework for researchers.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1,3-Thiazolidine-4-carbohydrazide**. These predictions are based on the analysis of published data for various 1,3-thiazolidin-4-one derivatives and other related heterocyclic carbohydrazides.^{[1][2][3][4]}

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3350 - 3250	Medium
N-H Bend (Amine)	1650 - 1580	Medium
C=O Stretch (Amide I)	1680 - 1630	Strong
N-H Bend (Amide II)	1570 - 1515	Strong
C-N Stretch	1400 - 1200	Medium
C-S Stretch	750 - 600	Weak

Table 2: Predicted ¹H NMR Spectroscopy Data (in DMSO-d₆)

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
NH (Thiazolidine)	3.0 - 4.0	Broad Singlet	Exchangeable with D ₂ O
CH ₂ (Thiazolidine, C5)	3.2 - 3.6	Multiplet	
CH (Thiazolidine, C4)	4.0 - 4.5	Multiplet	
CH ₂ (Thiazolidine, C2)	4.2 - 4.8	Multiplet	
NH (Amide)	8.0 - 9.0	Broad Singlet	Exchangeable with D ₂ O
NH ₂ (Hydrazide)	4.0 - 5.0	Broad Singlet	Exchangeable with D ₂ O

Table 3: Predicted ¹³C NMR Spectroscopy Data (in DMSO-d₆)

Carbon	Expected Chemical Shift (ppm)
CH ₂ (Thiazolidine, C5)	30 - 40
CH (Thiazolidine, C4)	55 - 65
CH ₂ (Thiazolidine, C2)	45 - 55
C=O (Carbohydrazide)	165 - 175

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of **1,3-Thiazolidine-4-carbohydrazide**.

Synthesis of 1,3-Thiazolidine-4-carbohydrazide

The synthesis of **1,3-Thiazolidine-4-carbohydrazide** can be achieved through the hydrazinolysis of the corresponding ester, such as ethyl 1,3-thiazolidine-4-carboxylate.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Ethyl 1,3-thiazolidine-4-carboxylate
- Hydrazine hydrate (80% solution)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Ice bath
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve ethyl 1,3-thiazolidine-4-carboxylate (1 equivalent) in ethanol.
- Add hydrazine hydrate (1.2 - 1.5 equivalents) dropwise to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials.
- Dry the purified **1,3-Thiazolidine-4-carbohydrazide** product under vacuum.

Spectroscopic Analysis

Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Nuclear Magnetic Resonance (NMR) Spectrometer (^1H and ^{13}C)
- Mass Spectrometer

Procedure:

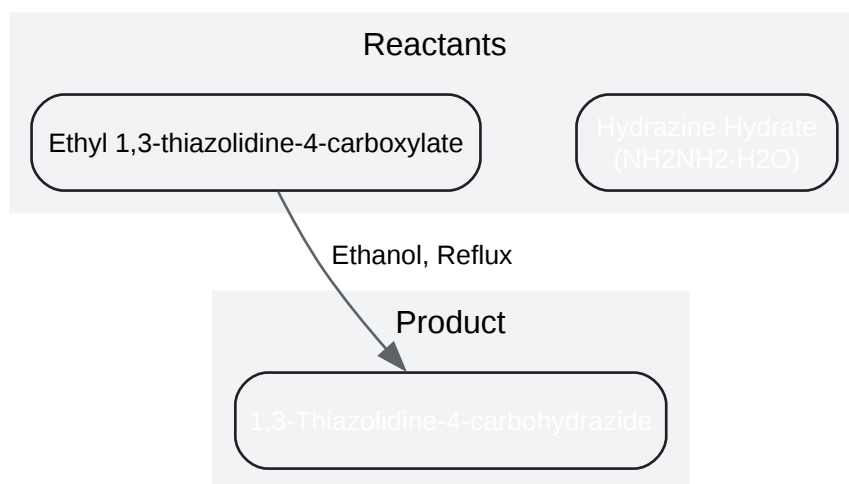
- FTIR Spectroscopy:
 - Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Identify the characteristic absorption bands for the functional groups as outlined in Table 1.
- NMR Spectroscopy:

- Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra.
- Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure, referencing the predicted values in Tables 2 and 3.
- Mass Spectrometry:
 - Utilize an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to generate the mass spectrum.
 - Determine the molecular weight of the compound from the molecular ion peak (M⁺ or [M+H]⁺).
 - Analyze the fragmentation pattern to further confirm the structure.

Visualized Workflow and Pathways

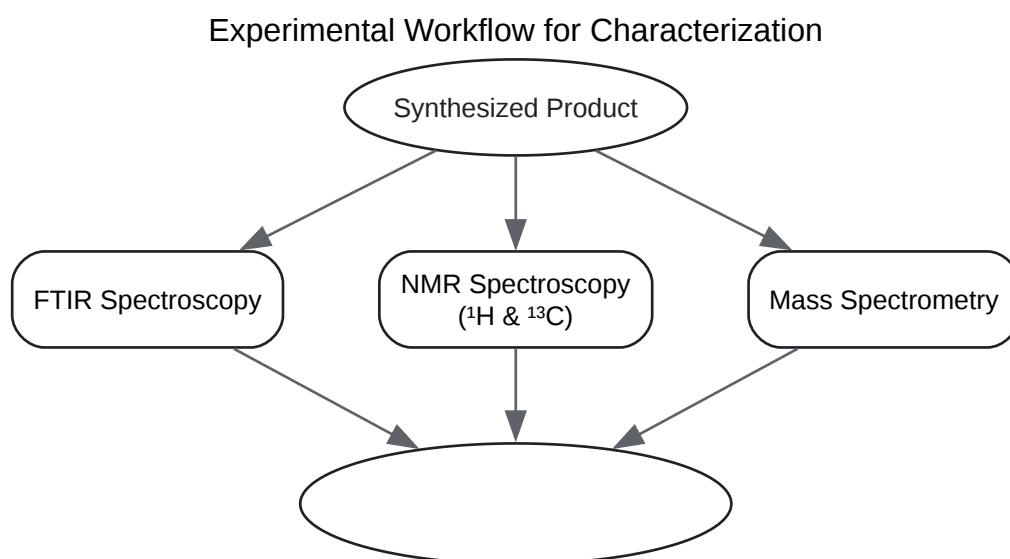
The following diagrams illustrate the synthetic pathway and the general workflow for the characterization of **1,3-Thiazolidine-4-carbohydrazide**.

Synthetic Pathway for 1,3-Thiazolidine-4-carbohydrazide



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Caption: Synthetic route to **1,3-Thiazolidine-4-carbohydrazide**.



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Caption: Workflow for spectroscopic analysis.

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